molecular formula C9H12N2O5 B12357004 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

Cat. No.: B12357004
M. Wt: 228.20 g/mol
InChI Key: SRIXBEZFUSBEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves its interaction with the 2′-hydroxyl group of RNA. The compound acts as an electrophilic probe, reacting with the hydroxyl group to provide structural insights into RNA . This reaction is crucial for understanding RNA interactions and designing RNA-targeting drugs.

Comparison with Similar Compounds

1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique in its ability to provide high-resolution RNA structure analysis. Similar compounds include:

These compounds differ in their specific applications and reactivity, highlighting the uniqueness of this compound in RNA research.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h5-7H,2-4H2,1H3

InChI Key

SRIXBEZFUSBEQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(CCC2C(=O)OC1=O)[N+](=O)[O-]

Origin of Product

United States

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